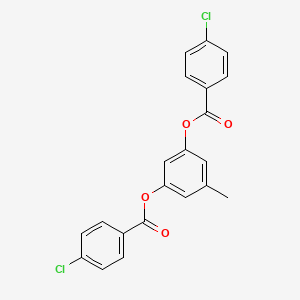
4-(2-chloroethyl)-N-octadecylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MOC , is a chemical compound with the following structural formula:
C6H13Cl2NO
It consists of a morpholine ring with a chloroethyl group and an octadecylbenzenesulfonamide side chain. Let’s explore its properties and applications.
准备方法
Synthetic Routes:: MOC can be synthesized through various routes. One common method involves reacting morpholine with 2-chloroethanol in the presence of an acid catalyst. The resulting intermediate is then reacted with octadecylbenzenesulfonyl chloride to yield MOC.
Industrial Production:: Industrial production typically involves large-scale synthesis using optimized conditions. The process may vary depending on the manufacturer, but the key steps remain consistent.
化学反应分析
Reactions:: MOC undergoes several reactions, including:
Substitution: The chloroethyl group can be replaced by other nucleophiles.
Oxidation/Reduction: MOC may participate in redox reactions.
Acid-Base Reactions: It reacts with acids and bases.
Substitution: Nucleophiles like amines or thiols.
Oxidation/Reduction: Oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., NaBH₄).
Acid-Base Reactions: Strong acids (e.g., HCl) or bases (e.g., NaOH).
Major Products:: The major products depend on the specific reaction conditions. For example, substitution reactions yield various derivatives of MOC.
科学研究应用
MOC finds applications in:
Pharmaceuticals: Used as an intermediate in the synthesis of drugs like floredil, morinamide, nimorazole, and pholcodine.
Agrochemicals: Intermediates for pesticide production.
Dyestuffs: Used in dye synthesis.
作用机制
The exact mechanism by which MOC exerts its effects varies based on its application. In pharmaceuticals, it may interact with specific molecular targets or pathways, leading to therapeutic outcomes.
相似化合物的比较
MOC’s uniqueness lies in its combination of the morpholine ring, chloroethyl group, and octadecylbenzenesulfonamide side chain. Similar compounds include 4-(2-chloroethyl)morpholine hydrochloride , bis(2-chloroethyl) ether , and 4-(2-chloroethyl)morpholine .
属性
分子式 |
C26H46ClNO2S |
|---|---|
分子量 |
472.2 g/mol |
IUPAC 名称 |
4-(2-chloroethyl)-N-octadecylbenzenesulfonamide |
InChI |
InChI=1S/C26H46ClNO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-28-31(29,30)26-20-18-25(19-21-26)22-23-27/h18-21,28H,2-17,22-24H2,1H3 |
InChI 键 |
SSKPVGHWEYBXRL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate](/img/structure/B11539588.png)

![2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11539596.png)
![(2E)-2-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11539599.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(1H-indol-3-yl)butanehydrazide](/img/structure/B11539605.png)
![2,4-dichloro-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539609.png)
![3-[(Z)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]-1H-indole](/img/structure/B11539617.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-chloroaniline](/img/structure/B11539624.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(Z)-(3-chloro-4-methoxyphenyl)methylidene]amino}phenol](/img/structure/B11539626.png)
![N-[(E)-(4-nitrophenyl)methylidene]-1,3-diphenyl-1H-pyrazol-5-amine](/img/structure/B11539627.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11539633.png)
![1-{1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(3,4-dichlorophenyl)-5,5-dimethyl-2-oxoimidazolidin-4-yl}-3-(3,4-dichlorophenyl)-1-hydroxyurea](/img/structure/B11539647.png)
![4-[(E)-{2-[(2,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11539649.png)
![(4Z)-4-{[2-(2,4-dinitrophenyl)hydrazinyl]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11539656.png)
